molecular formula C11H13BrMgO B12634693 Magnesium;pent-4-enoxybenzene;bromide

Magnesium;pent-4-enoxybenzene;bromide

Cat. No.: B12634693
M. Wt: 265.43 g/mol
InChI Key: MAHQQFUEGCDZQI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium;pent-4-enoxybenzene;bromide (Molecular Formula: C11H13BrMgO, Molecular Weight: 265.43 g/mol) is an organomagnesium compound hypothesized to be a Grignard reagent used in scientific research . This compound is for research use only and is not intended for human or veterinary use . As a Grignard reagent, it is a versatile tool in organic synthesis, primarily employed for the formation of carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules . Its mechanism of action involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers. The carbon atom, stabilized by the magnesium, acts as a nucleophile that attacks electrophilic sites such as the carbonyl carbon in aldehydes and ketones, leading to the formation of secondary and tertiary alcohols . It can also participate in substitution reactions with alkyl or aryl halides to form new carbon-carbon bonds . The pent-4-enoxybenzene structure incorporates both an alkene moiety and an ether-linked benzene ring, which may enable unique reactivity in conjugate additions or cyclization reactions, differentiating it from simpler analogs like phenylmagnesium bromide . Its primary research applications include use in the synthesis of complex organic molecules, active pharmaceutical ingredients (APIs), and in the preparation of polymers and advanced materials for material science . The compound is typically prepared under anhydrous conditions, such as in anhydrous tetrahydrofuran (THF) or diethyl ether, from its organic precursor and magnesium metal .

Properties

Molecular Formula

C11H13BrMgO

Molecular Weight

265.43 g/mol

IUPAC Name

magnesium;pent-4-enoxybenzene;bromide

InChI

InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1

InChI Key

MAHQQFUEGCDZQI-UHFFFAOYSA-M

Canonical SMILES

C=CCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

Mechanistic Elucidations of Reactivity for Magnesium;pent 4 Enoxybenzene;bromide

Fundamental Reaction Mechanisms of Organomagnesium Reagents

Organomagnesium reagents, such as Magnesium;pent-4-enoxybenzene;bromide, primarily react through two competing mechanisms: nucleophilic addition and single electron transfer (SET). The predominance of one pathway over the other is dictated by a variety of factors, including the structure of the Grignard reagent itself, the nature of the electrophilic substrate, and the reaction conditions.

Delineation of Nucleophilic Addition Pathways

The most common reaction pathway for Grignard reagents is nucleophilic addition, particularly with polar multiple bonds like those in carbonyl compounds (aldehydes, ketones, esters). quora.commasterorganicchemistry.com In this mechanism, the carbon atom bound to magnesium, which is highly polarized and carbanionic in character, acts as a nucleophile. rsc.org This nucleophilic carbon attacks the electrophilic carbon of the carbonyl group.

The reaction with a ketone, for instance, is believed to proceed through a six-membered ring transition state where the magnesium atom coordinates to the carbonyl oxygen. acs.org This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. nih.gov The initial product is a magnesium alkoxide, which is then hydrolyzed during aqueous workup to yield an alcohol. rsc.org For example, the reaction with an aldehyde yields a secondary alcohol, while a ketone produces a tertiary alcohol. acs.org

Interactive Table 1: General Products of Nucleophilic Addition of Grignard Reagents

ElectrophileInitial ProductFinal Product (after hydrolysis)
FormaldehydeMagnesium alkoxidePrimary alcohol
AldehydeMagnesium alkoxideSecondary alcohol
KetoneMagnesium alkoxideTertiary alcohol
EsterKetone (intermediate)Tertiary alcohol (after second addition)
Carbon DioxideMagnesium carboxylateCarboxylic acid
EpoxideMagnesium alkoxideAlcohol

This table can be filtered by electrophile type to show the corresponding reaction products.

Characterization of Single Electron Transfer (SET) Mechanisms

An alternative mechanistic pathway for Grignard reactions involves the transfer of a single electron from the organomagnesium reagent to the substrate. pitt.edu This SET process generates a radical anion from the substrate and a radical cation from the Grignard reagent. The prevalence of the SET mechanism is often observed in reactions with substrates that have low reduction potentials, such as aromatic ketones like benzophenone. pitt.eduwikipedia.org

The formation of radical intermediates can lead to different products than those expected from a purely nucleophilic addition pathway. For instance, in the case of certain sterically hindered ketones, SET can lead to reduction of the carbonyl group to an alcohol and the formation of an enolate, which upon workup regenerates the starting ketone. masterorganicchemistry.com The detection of radical intermediates, often through the use of radical clocks, provides evidence for the operation of an SET mechanism. pitt.edu It has been suggested that for some cross-coupling reactions of aryl Grignard reagents, the reaction is initiated by an SET from the Grignard reagent to the aryl halide, which then propagates through a radical chain mechanism. encyclopedia.pub

Factors Governing the Competitive Nature of Mechanistic Pathways

The competition between nucleophilic addition and SET is a nuanced aspect of Grignard chemistry, influenced by several key factors:

Substrate Structure: Aromatic ketones and other conjugated systems are more prone to accept an electron, thus favoring the SET pathway. pitt.eduwikipedia.org In contrast, aliphatic aldehydes and ketones generally react via nucleophilic addition. wikipedia.org

Grignard Reagent Structure: Sterically hindered Grignard reagents, such as those with tertiary alkyl groups, are more likely to react via SET. pitt.edu The oxidation potential of the Grignard reagent also plays a role. wikipedia.org

Solvent: The solvent can influence the aggregation state and reactivity of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stabilization of the Grignard reagent. masterorganicchemistry.com

Temperature: Lower temperatures can sometimes favor one pathway over the other. quora.com

Additives: The presence of certain salts, like lithium chloride, can alter the reactivity and mechanistic course of Grignard reactions. rsc.org

Interactive Table 2: Factors Favoring Nucleophilic Addition vs. SET

FactorFavors Nucleophilic AdditionFavors Single Electron Transfer (SET)
Substrate Aliphatic aldehydes and ketonesAromatic ketones, conjugated systems
Grignard Reagent Primary and secondary alkyl, arylTertiary alkyl, sterically hindered reagents
Solvent Ethereal solvents (e.g., THF, diethyl ether)Can be influenced by solvent polarity
Temperature Generally less sensitiveCan be favored at certain temperatures

Users can select a factor to see its influence on the reaction mechanism.

Specific Mechanistic Investigations Pertaining to this compound

The unique structure of this compound, featuring a phenoxy group and a terminal alkene, introduces specific electronic and steric effects, as well as the potential for intramolecular reactivity.

Influence of the Pent-4-enoxybenzene Framework on Reaction Outcomes

The pent-4-enoxybenzene moiety is expected to influence the reactivity of the Grignard reagent in several ways. The electron-donating nature of the alkoxy group can subtly modulate the nucleophilicity of the aryl Grignard. However, the primary influence is likely steric. The bulky pent-4-enoxy group ortho to the magnesium halide will create steric hindrance around the reactive center. This could potentially slow down the rate of intermolecular reactions and, in reactions with sterically demanding electrophiles, could increase the propensity for the SET pathway.

Ligand Coordination and Solvent Effects on Magnesium Reactivity

The solvent is not merely an inert medium for Grignard reactions; it is a crucial ligand that directly coordinates to the magnesium center and profoundly influences reactivity. wikipedia.orgnumberanalytics.com Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard because they are aprotic and effectively solvate the magnesium atom, stabilizing the Grignard reagent. quora.com The magnesium in a Grignard reagent is typically coordinated to two solvent molecules, making the more accurate representation RMgX(L)₂, where L is the ether solvent. wikipedia.org

The choice of solvent impacts both the position of the Schlenk equilibrium and the nucleophilicity of the organomagnesium species. sci-hub.runumberanalytics.com

Tetrahydrofuran (THF): As a more polar and sterically accessible Lewis base compared to diethyl ether, THF is a better donor solvent. stackexchange.comreddit.com This enhanced coordination can stabilize the magnesium species, potentially increasing the reactivity of the carbanion by creating a more "naked" and available nucleophile. quora.com In many cases, reactions are significantly faster in THF than in diethyl ether. researchgate.net The stronger coordination in THF can shift the Schlenk equilibrium, often favoring the monomeric RMgX species. sci-hub.ru

Diethyl Ether (Et₂O): While a classic and effective solvent, its lower boiling point and slightly weaker coordinating ability compared to THF can lead to different reactivity profiles. numberanalytics.comstackexchange.com In diethyl ether, the Schlenk equilibrium for arylmagnesium bromides tends to strongly favor the RMgX side. sci-hub.ru

The presence of the pent-4-enoxy group in this compound introduces an internal ether linkage. While distant from the magnesium center, such functional groups can potentially chelate or interact with the magnesium, although this effect is likely minimal compared to the bulk solvent coordination. Additives like tetramethylethylenediamine (TMEDA) can also be used to alter reactivity by strongly coordinating to the magnesium, though its effect on the Schlenk equilibrium can be complex. sci-hub.runih.gov

Table 2: Comparison of Common Solvents for Grignard Reagents

SolventKey PropertyImpact on Reactivity of this compound
Tetrahydrofuran (THF)Stronger Lewis base, higher polarity. stackexchange.comGenerally increases reagent solubility and reactivity; may accelerate reaction rates. researchgate.net
Diethyl Ether (Et₂O)Weaker Lewis base, lower boiling point. stackexchange.comClassic solvent, may result in slower reaction rates compared to THF. researchgate.net
DioxaneStrong chelating agent.Can be added to precipitate MgX₂ and drive the Schlenk equilibrium to the right, isolating the MgR₂ species. wikipedia.org

Computational Chemistry Approaches in Mechanistic Studies

Computational chemistry has become an indispensable tool for unraveling the complex mechanisms of Grignard reactions. By modeling the species involved at a molecular level, these methods provide insights that are often inaccessible through experimental techniques alone.

Quantum-Chemical Calculations for Energy Profiles and Transition States

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are powerful for mapping the potential energy surface of a reaction. nrel.gov For a reaction involving this compound, these calculations can be used to determine the geometries of reactants, intermediates, transition states, and products. medium.com

Computational studies have explored various mechanistic pathways for Grignard reactions, including concerted and stepwise mechanisms. nih.gov These calculations can assess the relative energy barriers of competing pathways, helping to predict which mechanism is more likely to occur under specific conditions. nih.govacs.org For example, calculations can compare the reactivity of the different species present in the Schlenk equilibrium (RMgX vs. MgR₂) to determine which is the kinetically dominant reactant. researchgate.net

Table 3: Typical Inputs and Outputs of Quantum-Chemical Calculations for Reaction Mechanisms

Input ParameterDescriptionCalculated Output
Molecular StructuresInitial 3D coordinates of reactants (e.g., this compound, substrate, solvent molecules).Optimized Geometries, Transition State Structures. medium.com
Level of Theory/Basis SetSpecifies the quantum mechanical method (e.g., M06-2X) and mathematical functions (e.g., def2-TZVP) used. nrel.govElectronic Energies, Gibbs Free Energies. nrel.gov
Solvent ModelImplicitly or explicitly models the effect of the solvent (e.g., THF).Solvated Energies, Reaction Energy Profiles. medium.com

Ab Initio Molecular Dynamics Simulations to Model Reaction Dynamics

While quantum-chemical calculations provide static pictures of a reaction pathway, ab initio molecular dynamics (AIMD) simulations offer a way to model the system's evolution over time. rub.deyoutube.com In AIMD, the forces acting on the atoms are calculated "on-the-fly" from electronic structure theory at each step of the simulation, allowing for the explicit modeling of atomic motion, bond vibrations, and solvent reorganization during a reaction. rub.deuni-muenchen.de

For a system containing this compound, an AIMD simulation could model the dynamic exchange of solvent molecules around the magnesium center, a process shown to be critical for the reaction mechanism. acs.orgacs.org Studies on simpler Grignard reagents have used AIMD to show how the solvent is not a passive bystander but a direct participant, with the dynamic exchange of solvent molecules being key to enabling the ligand exchange in the Schlenk equilibrium and facilitating the nucleophilic attack. acs.orgacs.org

AIMD simulations can capture the complex interplay of multiple species coexisting in solution, providing a more realistic picture than static models. nih.govacs.org They can reveal how less stable, transiently formed species might be the most reactive, and how solvent fluctuations can create low-energy pathways for the reaction to proceed. acs.orgacs.org This approach is particularly valuable for understanding how the dynamic coordination environment of the magnesium atom in this compound dictates its reactivity in real-time. rsc.org

Synthetic Transformations Mediated by Magnesium;pent 4 Enoxybenzene;bromide

Carbon-Carbon Bond Formation with Electrophilic Substrates

The core reactivity of Magnesium;pent-4-enoxybenzene;bromide lies in the polarization of the carbon-magnesium bond, which imparts a carbanionic character to the organic moiety. This nucleophilic carbon readily attacks electron-deficient centers, leading to the creation of new carbon-carbon single bonds, a fundamental transformation in organic synthesis. khanacademy.orgmasterorganicchemistry.com

Nucleophilic Additions to Carbonyl Compounds

The addition of this compound to carbonyl compounds is a classic and highly effective method for the synthesis of alcohols. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.orgyoutube.com This addition leads to the formation of a tetrahedral alkoxide intermediate, which upon protonation, typically with a weak acid workup, yields the corresponding alcohol. youtube.comyoutube.com

The reaction of this compound with aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively. youtube.comlibretexts.org The nucleophilic pent-4-enoxybenzene group adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a magnesium alkoxide intermediate. youtube.com Subsequent aqueous workup protonates the alkoxide to furnish the final alcohol product. youtube.com

The general transformation can be represented as follows:

With Aldehydes: The addition to an aldehyde results in the formation of a secondary alcohol, where the original aldehydic hydrogen and the newly introduced pent-4-enoxybenzene group are attached to the carbinol carbon.

With Ketones: The reaction with a ketone yields a tertiary alcohol, with the two original R groups of the ketone and the pent-4-enoxybenzene group bonded to the hydroxyl-bearing carbon. libretexts.org

A representative reaction scheme is the addition of a Grignard reagent to cyclohexanone, which after acidic workup, produces a tertiary alcohol. youtube.com

Table 1: Synthesis of Alcohols from Aldehydes and Ketones

Carbonyl Substrate Grignard Reagent Intermediate Final Product Product Class
Aldehyde (R-CHO) This compound Magnesium alkoxide Secondary Alcohol Alcohol

It is important to note that Grignard reagents are strong bases and will react with any acidic protons present in the substrate or solvent, such as those in alcohols, water, or carboxylic acids. libretexts.orgsigmaaldrich.com Therefore, these reactions must be carried out under anhydrous conditions. sigmaaldrich.com

The reaction of this compound with esters and lactones is more complex than with aldehydes and ketones. Typically, the reaction proceeds via a double addition mechanism. libretexts.org The initial nucleophilic addition to the ester carbonyl group forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone. This newly formed ketone is also reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic addition. libretexts.org

This two-step process ultimately leads to the formation of a tertiary alcohol where two of the substituents on the carbinol carbon are derived from the Grignard reagent. libretexts.orglibretexts.org

Controlled Monoaddition: Achieving a controlled monoaddition to form a ketone is challenging due to the high reactivity of the intermediate ketone. However, under specific conditions, such as using a less reactive Grignard reagent or employing low temperatures, it is sometimes possible to isolate the ketone as the major product. The use of highly activated magnesium (Rieke magnesium) at low temperatures (-78 °C) has been shown to allow for the formation of ketones from the reaction of Grignard reagents with acyl chlorides with minimal subsequent addition to the ketone. organic-chemistry.org

Diaddition to Lactones: Lactones, being cyclic esters, react similarly. The initial addition opens the ring to form a keto-alkoxide, which then undergoes a second intramolecular or intermolecular addition, depending on the reaction conditions and the structure of the lactone. This typically results in the formation of a diol after acidic workup.

Table 2: Reactions with Esters and Lactones

Substrate Stoichiometry of Grignard Reagent Intermediate(s) Final Product
Ester (R-COOR') 2 equivalents Tetrahedral intermediate, Ketone Tertiary Alcohol

The reaction of this compound with a nitrile provides a valuable route for the synthesis of ketones. organic-chemistry.org The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group (C≡N). This addition breaks one of the pi bonds of the triple bond and forms an intermediate imine salt after the initial addition.

This imine salt is stable and does not react further with the Grignard reagent. Upon acidic hydrolysis (workup), the imine is converted to a ketone. This method is particularly useful because the reaction stops at the ketone stage, avoiding the over-addition issues often encountered with esters and acid chlorides. organic-chemistry.org

The general reaction proceeds as follows:

Nucleophilic Addition: The pent-4-enoxybenzene group attacks the nitrile carbon.

Formation of Imine Salt: A stable magnesium imine salt is formed.

Hydrolysis: Aqueous acid workup hydrolyzes the imine to the corresponding ketone.

Table 3: Synthesis of Ketones from Nitriles

Reactant 1 Reactant 2 Intermediate Final Product

Transition Metal-Catalyzed Cross-Coupling Reactions

While Grignard reagents are powerful nucleophiles on their own, their reactivity can be significantly expanded and controlled through the use of transition metal catalysts. These catalysts enable cross-coupling reactions that would otherwise be difficult or impossible to achieve.

A significant application of this compound in transition metal catalysis is the arylation of vinyl ethers. This reaction involves the cleavage of a typically unreactive carbon-oxygen (C-O) bond, a challenging transformation in organic synthesis. Rhodium, nickel, and palladium complexes have been shown to be effective catalysts for this process.

The general catalytic cycle for these cross-coupling reactions typically involves:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Ni(0), Pd(0)) oxidatively adds to the C-O bond of the vinyl ether.

Transmetalation: The organomagnesium reagent, this compound, transfers its organic group (pent-4-enoxybenzene) to the transition metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center (the vinyl group and the pent-4-enoxybenzene group) couple and are eliminated from the metal, forming the desired arylated product and regenerating the active catalyst.

This methodology provides a powerful tool for constructing complex molecular architectures by forming new carbon-carbon bonds through the activation of otherwise inert C-O bonds.

Table 4: Transition Metal-Catalyzed Arylation of Vinyl Ethers

Catalyst System Substrate Grignard Reagent Key Transformation
Rhodium (Rh) complex Vinyl Ether This compound C-O Bond Cleavage/C-C Bond Formation
Nickel (Ni) complex Vinyl Ether This compound C-O Bond Cleavage/C-C Bond Formation
Coupling with Varied Organic Halides (Alkyl, Alkenyl, Aryl)

The carbon-magnesium bond in aryl Grignard reagents like this compound is highly polarized, rendering the aryl carbon strongly nucleophilic. This reactivity is harnessed in cross-coupling reactions to form new carbon-carbon bonds with a variety of organic halides. These transformations are frequently catalyzed by transition metals, most notably nickel and palladium, in what is known as the Kumada-Tamao-Corriu coupling. acs.orgnih.govwikipedia.org

The general catalytic cycle for these couplings involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst and reaction conditions is crucial and can influence the scope and efficiency of the reaction. For instance, nickel catalysts are often favored for their reactivity and lower cost, particularly in couplings with less reactive aryl chlorides. acs.org Palladium catalysts, while more expensive, often offer broader functional group tolerance. nih.govorganic-chemistry.org

Research on aryl Grignard reagents with structures analogous to this compound demonstrates their successful coupling with various organic halides. The pendant pent-4-enoxy group is generally stable under these conditions, provided that the reaction temperature is controlled and appropriate catalysts are chosen to avoid undesired side reactions involving the alkene.

Below is a representative table of Kumada coupling reactions, illustrating the versatility of aryl Grignard reagents in forming biaryl and alkyl-aryl structures.

Aryl Grignard ReagentOrganic HalideCatalystProductYield (%)
Phenylmagnesium bromide1-BromobutaneNiCl₂(dppp)Butylbenzene95
4-Methoxyphenylmagnesium bromideChlorobenzeneNiCl₂(PCy₃)₂4-Methoxybiphenyl88
Phenylmagnesium bromideVinyl bromidePd(PPh₃)₄Styrene76
2-Tolylmagnesium bromideIodobenzeneNiCl₂(dppe)2-Methylbiphenyl92

This table presents illustrative data from general Kumada coupling reactions due to the lack of specific data for this compound.

Applications in Palladium(0)-Catalyzed C-H Functionalizations

While direct C-H functionalization is a rapidly evolving field, the application of Grignard reagents like this compound in palladium(0)-catalyzed C-H functionalization is not a conventional approach. Typically, these reactions involve the activation of a C-H bond by a palladium catalyst, often in a higher oxidation state (e.g., Pd(II)), and subsequent coupling with a suitable partner. researchgate.net Grignard reagents, being strong nucleophiles and bases, are generally not directly employed in the C-H activation step itself but can be involved in related catalytic cycles.

However, a related area of interest is the palladium-catalyzed dearomative functionalization of arenes, where a Grignard reagent can act as the nucleophile. nih.gov In such a process, an arene can undergo a cycloaddition, and the resulting intermediate can be intercepted by a Grignard reagent in a palladium-catalyzed allylic substitution, leading to dearomatized products. nih.gov The pendant alkene in this compound could potentially participate in or be influenced by such transformations, although specific studies on this substrate are lacking.

Intramolecular Cyclization Reactions and their Stereochemical Aspects

The dual functionality of this compound, containing both a nucleophilic Grignard center and an electrophilic (in the context of intramolecular reactions) alkene, allows for ring-forming transformations.

Exploiting the Internal Alkene for Ring-Forming Transformations

The intramolecular reaction of the aryl Grignard with the tethered alkene, often termed a magnesium-ene or carbo-magnesiation reaction, can lead to the formation of a new carbon-carbon bond and a cyclic structure. acs.orgpitt.edu In the case of this compound, a 5-exo-trig cyclization would be the favored pathway according to Baldwin's rules, leading to the formation of a five-membered ring fused to the benzene (B151609) ring. This process results in a new organomagnesium species, which can be subsequently trapped with various electrophiles.

The efficiency of such cyclizations can be influenced by factors such as the solvent, temperature, and the presence of additives. While radical cyclizations of similar systems are well-documented, the corresponding anionic cyclizations of Grignard reagents are less common but offer a distinct pathway to cyclic products.

Diastereoselective and Enantioselective Control in Cyclizations

Achieving stereocontrol in the cyclization of unsaturated Grignard reagents is a significant challenge. The stereochemical outcome of the cyclization of a substrate like ortho-(pent-4-enoxy)phenylmagnesium bromide would depend on the transition state geometry of the ring-closing step. The formation of a new stereocenter on the newly formed five-membered ring is possible.

Controlling the diastereoselectivity and enantioselectivity often requires the use of chiral ligands or auxiliaries that can coordinate to the magnesium center and influence the trajectory of the intramolecular attack. While there are examples of stereochemically directed magnesium-ene cyclizations, particularly those guided by an allylic oxyanionic group, nih.gov achieving high levels of stereocontrol in systems like this compound without such directing groups is not well-established. Research in related radical 5-exo-trig cyclizations has shown that the stereochemical course can be influenced by substituents on the diene system, with transition state models like the Beckwith-Houk model being used to rationalize the outcomes. nih.govharvard.edu

Reactivity with Diverse Heteroatom-Containing Electrophiles

Grignard reagents are well-known for their reactivity towards a wide array of electrophiles, including those containing heteroatoms. This compound is expected to follow these general reactivity patterns.

For instance, reaction with sulfur-based electrophiles like sulfuryl chloride (SO₂Cl₂) can lead to the formation of the corresponding arenesulfonyl chloride. rsc.org Similarly, reaction with disulfides (R-S-S-R) would yield aryl sulfides.

Another important class of heteroatom electrophiles are silyl (B83357) halides, such as trimethylsilyl (B98337) chloride (TMSCl). The reaction of a Grignard reagent with a silyl halide is a common method for the synthesis of organosilanes. gelest.com Recent advances have even demonstrated the palladium-catalyzed cross-coupling of Grignard reagents with monochlorosilanes. nih.gov

The table below summarizes the expected reactivity of an aryl Grignard reagent, serving as a proxy for this compound, with various heteroatom-containing electrophiles.

Grignard Reagent AnalogueElectrophileProduct Type
Phenylmagnesium bromideSulfuryl Chloride (SO₂Cl₂)Arenesulfonyl chloride
Phenylmagnesium bromideDimethyl disulfide (CH₃SSCH₃)Aryl sulfide
Phenylmagnesium bromideTrimethylsilyl chloride (TMSCl)Aryl silane
Phenylmagnesium bromideDiethyl phosphite (B83602) ((EtO)₂P(O)H)Aryl phosphonate
Phenylmagnesium bromideIodine (I₂)Aryl iodide

This table illustrates the general reactivity of aryl Grignard reagents with heteroatom electrophiles.

Strategic Applications of Magnesium;pent 4 Enoxybenzene;bromide in Advanced Organic Synthesis

Design and Synthesis of Complex Molecular Architectures

The inherent reactivity of the aryl Grignard moiety in "Magnesium;pent-4-enoxybenzene;bromide" allows for its participation in a variety of carbon-carbon bond-forming reactions. researchgate.netprepchem.com The nucleophilic aryl group can readily add to a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to construct more elaborate molecular frameworks. masterorganicchemistry.com The presence of the pent-4-enoxy side chain, however, opens up possibilities for subsequent intramolecular reactions, leading to the formation of cyclic and polycyclic systems.

One of the most powerful applications of this reagent lies in its potential for intramolecular cyclization. The Grignard moiety can, under specific conditions, add across the tethered alkene in a carbo-magnesiation reaction. This process, often referred to as a magnesium-ene reaction, results in the formation of a new carbon-carbon bond and a new organomagnesium species, which can be subsequently trapped with an electrophile. dalalinstitute.comresearchgate.net This strategy allows for the stereoselective construction of substituted cyclic ethers, such as chromanes and other benzofuran (B130515) derivatives. rsc.orgorganic-chemistry.orgchemrxiv.org

The general transformation can be depicted as follows:

Intramolecular Cyclization of this compound

This image is a hypothetical representation of the intramolecular cyclization of this compound.

This intramolecular cyclization can be influenced by various factors, including the choice of solvent and the presence of additives. The reaction conditions can be tuned to favor either a 5-exo-trig or a 6-endo-trig cyclization pathway, leading to the formation of five- or six-membered rings, respectively.

Chemo-, Regio-, and Stereospecific Transformations for Pharmaceutical and Agrochemical Intermediates

The development of synthetic methodologies that allow for precise control over chemo-, regio-, and stereoselectivity is paramount in the synthesis of pharmaceutical and agrochemical intermediates. organic-chemistry.orgsumitomo-chem.co.jp "this compound" offers several avenues for achieving such selectivity.

Chemoselectivity: In the presence of multiple electrophilic sites within a molecule, the Grignard reagent can exhibit preferential reactivity. For instance, in a substrate containing both a ketone and an ester, the more reactive ketone would likely be attacked first. masterorganicchemistry.com Furthermore, by using highly activated magnesium (Rieke magnesium) for the Grignard formation, it is possible to prepare functionalized Grignard reagents at low temperatures, which can then react with high chemoselectivity. organic-chemistry.org

Regioselectivity: In reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2- or 1,4-conjugate addition. libretexts.orgresearchgate.net The regioselectivity is influenced by steric hindrance, the nature of the substrate, and the presence of catalysts such as copper salts, which typically favor 1,4-addition. libretexts.org

Stereoselectivity: The intramolecular cyclization of "this compound" can proceed with a high degree of stereocontrol, influenced by the formation of a cyclic transition state. dalalinstitute.com The stereochemistry of the newly formed stereocenters can often be predicted and controlled by the reaction conditions. The addition of chiral ligands or the use of chiral auxiliaries can also be employed to induce enantioselectivity in reactions involving this Grignard reagent.

The following table illustrates the potential for stereoselective synthesis using analogous Grignard reagents:

SubstrateGrignard ReagentProductDiastereomeric Ratio (dr)
BenzaldehydeIsopropylmagnesium chloride1-Phenyl-2-methylpropan-1-olRacemic
Chiral AldehydePhenylmagnesium bromideDiastereomeric Alcohols>95:5
Oxa-bridged benzazepineVarious Grignard ReagentsFunctionalized benzazepineHigh diastereoselectivity sumitomo-chem.co.jp
2,2-dibromo-1-methyl-cyclopropanecarbonitrilei-PrMgClcis-cyclopropylmagnesium reagent>99:1 acs.org

Synthesis of Polycyclic and Spirocyclic Frameworks

The unique structure of "this compound" makes it an attractive precursor for the synthesis of complex polycyclic and spirocyclic frameworks, which are prevalent in many natural products and bioactive molecules. libretexts.orgacs.orgnih.govsinica.edu.tw

The intramolecular cyclization of the reagent can be the initial step in a cascade reaction sequence to build up more complex polycyclic systems. For instance, the cyclized intermediate can undergo further reactions, such as Diels-Alder cycloadditions or ring-closing metathesis, to construct additional rings. libretexts.org

Spirocyclic compounds, characterized by two rings sharing a single atom, can also be accessed using this reagent. A strategy could involve the reaction of the Grignard reagent with a cyclic ketone, followed by an intramolecular cyclization of the resulting tertiary alcohol. prepchem.comnih.gov An acid-mediated cyclization of a diol, formed after a Grignard reaction, has been shown to be an effective method for constructing spirocyclic ethers. acs.org

A representative example of a Grignard reaction leading to a spirocyclic framework is the synthesis of spiro[indole-3,5′-isoxazoles]. nih.gov While not directly using our target compound, this illustrates the principle of a Grignard addition followed by a spirocyclization.

Derivatization and Functionalization of Bioactive Scaffolds

The modification of known bioactive scaffolds is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. nih.gov "this compound" can be employed as a versatile tool for the derivatization and functionalization of various heterocyclic scaffolds that are common in medicinal chemistry, such as indoles, quinolines, and benzofurans. organic-chemistry.orgnih.govresearchgate.net

The aryl Grignard portion of the reagent can be used to introduce the pent-4-enoxybenzene moiety onto a bioactive core through cross-coupling reactions or by direct addition to an electrophilic center on the scaffold. The terminal alkene of the introduced side chain then serves as a handle for further functionalization through a variety of well-established chemical transformations, including:

Hydroboration-oxidation: to introduce a primary alcohol.

Ozonolysis: to cleave the double bond and form an aldehyde.

Epoxidation: to form an epoxide, which can be opened by various nucleophiles.

Metathesis reactions: to form new carbon-carbon double bonds.

For example, flavonoids and coumarins, classes of compounds with a wide range of biological activities, could potentially be functionalized using this Grignard reagent to explore new structure-activity relationships. nih.govnih.gov

The following table lists some bioactive scaffolds and potential functionalization reactions using a reagent like "this compound":

Bioactive ScaffoldPotential Functionalization SiteSubsequent Reaction on Alkene
QuinoloneC-2 positionHydroboration-oxidation
IndoleC-3 positionOzonolysis
BenzofuranC-2 positionEpoxidation
CoumarinC-4 positionRing-closing metathesis

Q & A

Q. What are the standard laboratory synthesis methods for magnesium bromide, and how can purity be ensured?

Magnesium bromide (MgBr₂) is synthesized via direct reaction of magnesium with bromine in anhydrous ether: Mg+Br2MgBr2\text{Mg} + \text{Br}_2 \rightarrow \text{MgBr}_2

Alternative routes include reactions of magnesium oxide/carbonate with hydrobromic acid. Purity is ensured by using dry reagents, inert atmospheres (e.g., nitrogen), and avoiding moisture to prevent hydrolysis. Post-synthesis, purity can be validated via X-ray diffraction or titration .

Q. What safety protocols are critical when handling magnesium bromide in laboratory settings?

Key protocols include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields (OSHA/EN 166 standards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or hydrogen bromide gas (HBr) .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15+ minutes .
  • Storage : Keep in airtight containers at room temperature in dry conditions .

Q. How is the Lewis structure of magnesium bromide validated experimentally?

The Lewis structure (Mg²⁺ surrounded by two Br⁻ ions) is confirmed via:

  • X-ray crystallography : Reveals ionic lattice structure and bond distances.
  • Electron microscopy : Visualizes crystal morphology.
  • Conductivity tests : Confirms ionic dissociation in aqueous solutions .

Advanced Research Questions

Q. How does the solvating power of anhydrous magnesium bromide vary with preparation temperature?

Q. What methodologies are effective for position-specific triglyceride analysis using magnesium bromide?

MgBr₂ acts as a catalyst in transesterification reactions to cleave triglycerides. Steps include:

  • Reagent preparation : 0.5 M MgBr₂ in methanol.
  • GC-MS analysis : Identifies fatty acid methyl esters (FAMEs) at sn-1, sn-2, and sn-3 positions.
  • Validation : Compare results with enzymatic hydrolysis (e.g., using lipases) .

Q. How can Grignard reagent synthesis from brominated aromatic ethers (e.g., pent-4-enoxybenzene bromide) be optimized?

For brominated ethers like pent-4-enoxybenzene bromide:

  • Reaction conditions : Use anhydrous ether and magnesium turnings under nitrogen.
  • Quenching : Add CO₂ to form carboxylates, followed by acid workup.
  • Troubleshooting : Monitor reaction initiation (exothermic) and avoid over-dilution. Example: Ar-Br+MgAr-MgBrCO2Ar-COOMgBrH+Ar-COOH\text{Ar-Br} + \text{Mg} \rightarrow \text{Ar-MgBr} \xrightarrow{\text{CO}_2} \text{Ar-COOMgBr} \xrightarrow{\text{H}^+} \text{Ar-COOH}

Reference protocols from analogous aryl Grignard syntheses .

Q. How can thermochemical data (e.g., ΔfH° and S°) for magnesium bromide inform reaction enthalpy calculations?

Use Hess’s Law with tabulated

  • Formation enthalpy (ΔfH°) : -524.26 kJ/mol (solid) .
  • Entropy (S°) : 117.11 J/mol·K (solid) . Example: Calculate ΔG° for MgBr₂ dissolution (ΔG° = ΔH° - TΔS°) under varying temperatures. Validate via calorimetry .

Q. How to address contradictions in reported catalytic efficiency of magnesium bromide across studies?

Potential factors:

  • Hydration state : Anhydrous vs. hexahydrate (MgBr₂·6H₂O) forms differ in reactivity .
  • Impurities : Trace metals (e.g., Fe) from synthesis may alter catalytic activity.
  • Experimental design : Control solvent polarity, temperature, and substrate ratios. Cross-reference with thermochemical data .

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